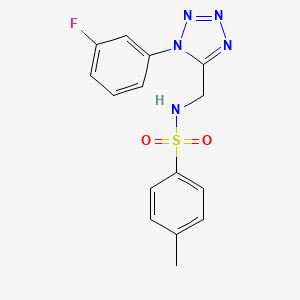

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-11-5-7-14(8-6-11)24(22,23)17-10-15-18-19-20-21(15)13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQAHEVGUKXXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the 4-Methylbenzenesulfonamide Moiety: This step involves the reaction of the tetrazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tetrazole-Sulfonamide Derivatives

(a) 4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Molecular Formula : C₁₄H₁₁BrFN₅O₂S

- Key Differences : Bromine substitution at the para-position of the benzenesulfonamide group instead of methyl.

- Impact : Bromine’s larger atomic radius and higher lipophilicity may alter membrane permeability compared to the methyl group in the target compound .

(b) N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide

- Molecular Formula : C₂₀H₁₈ClFN₅O₂S₂

- Key Differences : Triazole core (1,2,4-triazole) replaces tetrazole; allyl and 4-fluorobenzylthio substituents introduce steric bulk.

- The allyl group may increase reactivity .

Angiotensin II Receptor Antagonists (Tetrazole-Based Pharmaceuticals)

Structural Insights :

Spectral Characterization

Functional Group Impact on Physicochemical Properties

Key Observations :

- The 4-methylbenzenesulfonamide group in the target compound increases hydrophobicity compared to losartan’s hydroxyl group.

- Fluorine’s electron-withdrawing effect may enhance metabolic stability relative to bromine .

Actividad Biológica

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C13H14F N5O2S, with a molecular weight of approximately 408.38 g/mol. Its structure incorporates a sulfamoyl group and a tetrazole ring , both of which are known for their diverse biological activities. The incorporation of these functional groups suggests potential applications in antimicrobial and anti-inflammatory therapies.

Target Interactions

The primary biological targets for compounds containing tetrazole rings often include various enzymes and receptors involved in inflammation and microbial resistance. The tetrazole moiety is known to exhibit electron-donating properties, which can enhance the binding affinity to these targets.

Biochemical Pathways

Research indicates that tetrazoles can exhibit a range of biological activities, including:

- Antibacterial : Compounds with sulfamoyl groups have demonstrated significant antibacterial properties.

- Anti-inflammatory : The potential to inhibit inflammatory pathways makes this compound a candidate for treating conditions like rheumatoid arthritis.

- Antitumor : Preliminary studies suggest that similar structures may possess antitumor activity.

Biological Activity Data

Recent studies have highlighted the biological activity of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide. Below is a summary table of relevant findings:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth in vitro | |

| Anti-inflammatory | Reduction in IL-17 production | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Study 1: Antibacterial Properties

A study conducted on similar sulfamoyl compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways, which are critical for bacterial growth.

Study 2: Anti-inflammatory Effects

Research on tetrazole derivatives has shown that they can act as inverse agonists for nuclear receptors involved in inflammatory responses. Specifically, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide exhibited potent inhibition of IL-17 production in preclinical models, suggesting its potential for treating autoimmune diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, it's essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Sulfamethoxazole | C10H11N3O3S | Widely used antibiotic with proven efficacy |

| Benzothiazole Sulfonamide | C10H9N3O2S | Known for its antibacterial properties |

| 5-Fluoro-Tetrazole | C2H2F2N4 | Exhibits unique reactivity patterns useful in drug synthesis |

These comparisons highlight how N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functionalities that may enhance its biological activity and therapeutic potential.

Q & A

Q. Q1. What are the key steps in synthesizing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves three critical steps:

Tetrazole Ring Formation : Cyclization of 3-fluorophenylhydrazine with sodium azide under acidic conditions to generate the tetrazole core .

Fluorophenyl Group Attachment : Nucleophilic aromatic substitution to introduce the 3-fluorophenyl moiety .

Sulfonamide Formation : Reaction of the tetrazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization includes controlling temperature (e.g., 0–5°C for azide reactions to minimize side products) and pH (neutral to slightly basic for sulfonamide coupling). Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for coupling steps) also impact yield and purity .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tetrazole ring (δ 8–9 ppm for aromatic protons) and sulfonamide group (δ 2.5–3.5 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₅FN₅O₂S) and detects isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N bonds) .

Advanced Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer: SAR studies focus on:

- Tetrazole Ring Modifications : Substituting the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .

- Sulfonamide Substituents : Introducing bulky groups (e.g., trifluoromethyl) enhances target binding affinity .

- Methylene Linker : Replacing the -CH₂- bridge with heteroatoms (e.g., -O-) alters pharmacokinetics .

Methodology: Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis and in vitro assays (e.g., MIC for antimicrobial activity) .

Q. Q4. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Answer: Contradictions may arise from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.

- Solubility Issues : Poor aqueous solubility (common in sulfonamides) can lead to false negatives .

Resolution Strategies:

Standardize Protocols : Use CLSI guidelines for antimicrobial assays .

Dose-Response Curves : Establish EC₅₀ values across multiple concentrations .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Q5. What computational approaches are effective in predicting the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes (e.g., dihydrofolate reductase) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the tetrazole ring) .

Validation: Cross-check predictions with experimental data (e.g., IC₅₀ from enzyme inhibition assays) .

Methodological Challenges

Q. Q6. How can researchers optimize the synthesis for large-scale production without compromising purity?

Answer:

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction time (e.g., Omura-Sharma-Swern oxidation adapted for tetrazole synthesis) .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) .

- Purification : Employ flash chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Q7. What strategies mitigate toxicity concerns during in vivo studies?

Answer:

- Prodrug Design : Mask the sulfonamide group with hydrolyzable esters to reduce renal toxicity .

- Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., hydroxylated derivatives) .

- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells before animal trials .

Data Interpretation

Q. Q8. How should crystallographic data (e.g., hydrogen bonding) inform drug design?

Answer:

Q. Q9. Why might solubility predictions from computational models diverge from experimental results?

Answer:

- Implicit Solvent Models : Overlook specific solvent-solute interactions (e.g., DMSO stabilization) .

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrates) alter solubility .

Solution: Combine COSMO-RS simulations with experimental solubility screens in multiple solvents .

Future Directions

Q. Q10. What understudied properties (e.g., photostability, enantiomeric purity) could impact therapeutic potential?

Answer:

- Photostability : UV-Vis spectroscopy under simulated sunlight exposure identifies degradation pathways (critical for topical applications) .

- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures, as stereochemistry affects target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.